molecular formula C16H23N3O4S2 B4140308 N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)pentanamide

N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)pentanamide

Cat. No. B4140308
M. Wt: 385.5 g/mol
InChI Key: ZDKINWUTWZYCCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)pentanamide, also known as BAY 11-7082, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)pentanamide 11-7082 works by inhibiting the activity of the NF-κB pathway. This pathway is involved in the regulation of immune responses, inflammation, and cell survival. By inhibiting this pathway, N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)pentanamide 11-7082 can reduce inflammation, induce apoptosis in cancer cells, and inhibit viral replication.
Biochemical and Physiological Effects
N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)pentanamide 11-7082 has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, this compound has been shown to have antioxidant effects and to modulate the activity of enzymes involved in cellular metabolism. N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)pentanamide 11-7082 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)pentanamide 11-7082 in lab experiments is its specificity for the NF-κB pathway. This allows researchers to study the effects of inhibiting this pathway without interfering with other cellular processes. However, one limitation of using N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)pentanamide 11-7082 is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab experiments.

Future Directions

There are many potential future directions for research involving N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)pentanamide 11-7082. One area of interest is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)pentanamide 11-7082 and its potential therapeutic applications. Finally, research is needed to optimize the synthesis and dosing of this compound for use in clinical trials.

Scientific Research Applications

N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)pentanamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway, which is involved in the regulation of immune responses. This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)pentanamide 11-7082 has been shown to have anti-viral effects by inhibiting the replication of viruses.

properties

IUPAC Name

N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S2/c1-2-3-4-15(20)18-16(24)17-13-5-7-14(8-6-13)25(21,22)19-9-11-23-12-10-19/h5-8H,2-4,9-12H2,1H3,(H2,17,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKINWUTWZYCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}pentanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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